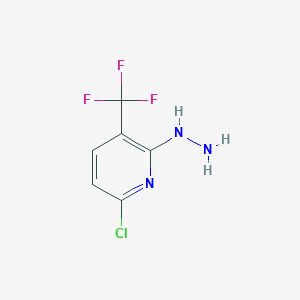
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine typically involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
- 6-Chloro-3-hydrazinyl-2-(trifluoromethyl)pyridine
- 3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
Comparison: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications .
特性
CAS番号 |
89444-04-2 |
|---|---|
分子式 |
C6H5ClF3N3 |
分子量 |
211.57 g/mol |
IUPAC名 |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-2-1-3(6(8,9)10)5(12-4)13-11/h1-2H,11H2,(H,12,13) |
InChIキー |
LRCKCWCEIJLSJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(F)(F)F)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


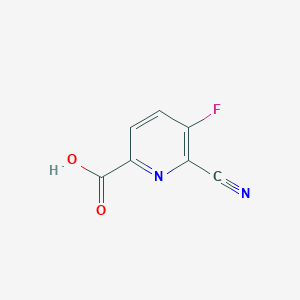
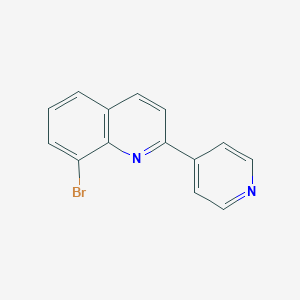
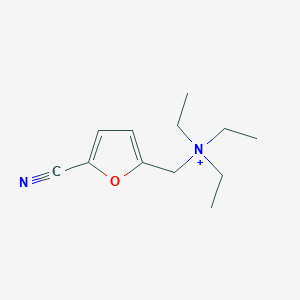

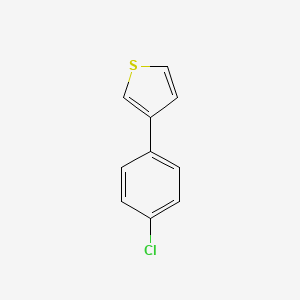
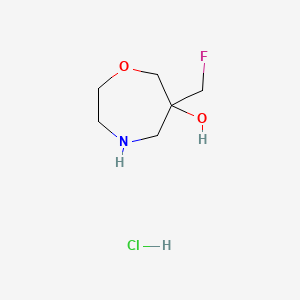
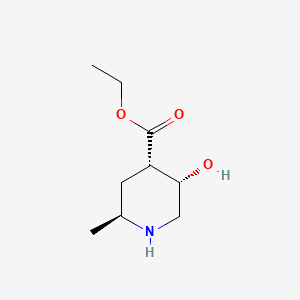
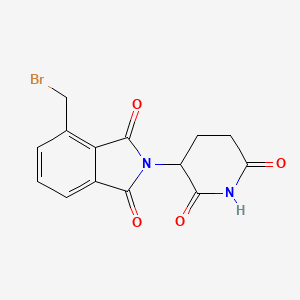
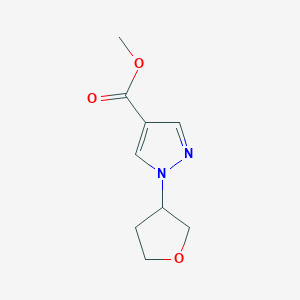
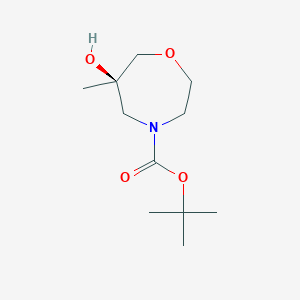
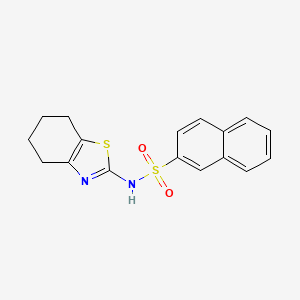
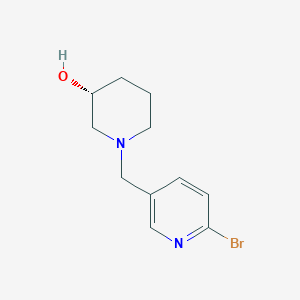
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
